molecular formula C13H11Cl2NO3 B5753240 1'-allyl-6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

1'-allyl-6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B5753240
M. Wt: 300.13 g/mol
InChI Key: ARNHLQREQQXDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-allyl-6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as ADI-PEG 20 and has been found to have a wide range of biochemical and physiological effects. In We will also discuss the scientific research applications of this compound and list future directions for further research.

Mechanism of Action

ADI-PEG 20 works by selectively depleting arginine, an essential amino acid, from the blood. Cancer cells require high levels of arginine for growth and survival, while normal cells can synthesize arginine from other amino acids. ADI-PEG 20 specifically targets cancer cells that are unable to synthesize arginine, leading to their death. This mechanism of action makes ADI-PEG 20 a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
In addition to its anticancer properties, ADI-PEG 20 has been found to have other biochemical and physiological effects. The compound has been shown to reduce inflammation and improve vascular function in preclinical models. It has also been found to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of ADI-PEG 20 for lab experiments is its specificity for cancer cells. This allows for targeted treatment of cancer cells without harming normal cells. Another advantage is its ability to enhance the effectiveness of other cancer therapies. However, there are also limitations to using ADI-PEG 20 in lab experiments. The compound is expensive to produce and requires specialized equipment for its synthesis. It also has a short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on ADI-PEG 20. One area of interest is the development of combination therapies that include ADI-PEG 20. Another area of research is the identification of biomarkers that can predict response to ADI-PEG 20 treatment. Additionally, there is ongoing research on the use of ADI-PEG 20 in other diseases, such as viral infections and autoimmune disorders. Further investigation into the biochemical and physiological effects of ADI-PEG 20 may also lead to the development of new therapeutic applications.

Synthesis Methods

The synthesis of ADI-PEG 20 involves the reaction of L-arginine with 2,3-dimethoxy-1,4-naphthoquinone (DMNQ) to form ADI. The ADI is then PEGylated with polyethylene glycol (PEG) to form ADI-PEG 20. This synthesis method has been optimized to produce high yields of pure ADI-PEG 20.

Scientific Research Applications

ADI-PEG 20 has been studied for its potential applications in cancer research. The compound works by selectively depleting arginine from the blood, which is essential for the growth of certain types of cancer cells. This depletion of arginine leads to the death of cancer cells while sparing normal cells. ADI-PEG 20 has been found to be effective in preclinical models of several types of cancer, including melanoma, hepatocellular carcinoma, and mesothelioma. Clinical trials have also shown promising results in patients with advanced hepatocellular carcinoma and mesothelioma.

Properties

IUPAC Name

6',7'-dichloro-1'-prop-2-enylspiro[1,3-dioxolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3/c1-2-5-16-11-8(3-4-9(14)10(11)15)13(12(16)17)18-6-7-19-13/h2-4H,1,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNHLQREQQXDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=CC(=C2Cl)Cl)C3(C1=O)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.